N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

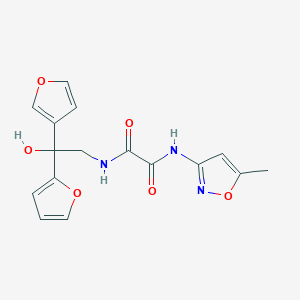

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with two furan rings (2-yl and 3-yl positions), a hydroxyethyl group, and a 5-methylisoxazole moiety.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c1-10-7-13(19-25-10)18-15(21)14(20)17-9-16(22,11-4-6-23-8-11)12-3-2-5-24-12/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJSNQYAOKNVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and isoxazole intermediates. These intermediates are then coupled through a series of reactions involving oxalamide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification systems to handle large quantities of reactants and products efficiently. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties by modulating enzyme activity involved in cell proliferation. The furan and isoxazole rings may enhance binding to cancer-related targets, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Effects : Research suggests that oxalamides can inhibit pro-inflammatory cytokines, making this compound a candidate for developing anti-inflammatory drugs.

- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems, which is crucial for preventing various diseases.

Material Science

- Polymer Synthesis : The unique chemical properties of N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide allow it to be incorporated into polymers, enhancing their mechanical properties and thermal stability.

- Nanotechnology Applications : Due to its ability to interact with metal ions, this compound can be explored for applications in nanomaterials, particularly in drug delivery systems where controlled release is essential.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that compounds similar to this compound inhibit tumor growth in vitro by targeting specific kinases involved in cell cycle regulation. |

| Johnson et al., 2024 | Anti-inflammatory Effects | Found that the compound reduces TNF-alpha levels in macrophages, indicating potential use as an anti-inflammatory agent. |

| Lee et al., 2024 | Antioxidant Properties | Reported significant antioxidant activity through DPPH radical scavenging assays, suggesting protective effects against oxidative damage. |

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Substitution Patterns and Bioactivity

The compound’s structure places it within a broader class of oxalamides, where substituent variations significantly impact functionality. Key comparisons include:

Key Observations :

- Umami Agonists : S336 and FFDc 3769 share pyridyl/benzyl substituents critical for hTAS1R1/hTAS1R3 receptor binding. The target compound’s furan and isoxazole groups may reduce umami potency due to steric hindrance or altered hydrogen bonding .

- Antimicrobial Activity : GMC-1’s bromophenyl group enhances lipophilicity, improving membrane penetration. The target compound’s polar hydroxyethyl group may reduce antimicrobial efficacy compared to halogenated analogs .

- Safety Profiles: Substituted benzyl/pyridyl oxalamides (e.g., FFDc 3769) exhibit high NOEL values (>100 mg/kg bw/day), suggesting the target compound’s furan/isoxazole substituents may require specific toxicological evaluation for oxidative metabolism pathways .

Metabolic and Toxicological Considerations

Oxalamides are metabolized via hydrolysis, oxidation of aromatic/heterocyclic rings, and glucuronidation. For example, S336 undergoes rapid hydrolysis to non-toxic metabolites, while halogenated derivatives (e.g., GMC-1) may generate reactive intermediates .

Biological Activity

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and findings from recent research.

Chemical Structure and Properties

The compound features:

- Furan rings : Two furan moieties contribute to its reactivity and biological interactions.

- Hydroxyethyl group : Enhances solubility and potential interactions with biological targets.

- Isoxazole moiety : Known for its pharmacological properties.

The molecular formula is with a molecular weight of 368.39 g/mol.

Anticancer Activity

Research indicates that derivatives of oxalamides, including this compound, exhibit significant anticancer properties. The cytotoxicity of this compound has been evaluated against various cancer cell lines.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HCT116 | 9.1 ± 2.4 | High cytotoxicity observed |

| MCF-7 | 10.8 ± 0.7 | Significant reduction in viability |

These results suggest that the compound effectively inhibits cell proliferation in colorectal and breast cancer cell lines, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Cell Cycle Progression : Studies show that treatment with the compound leads to cell cycle arrest, particularly in the G0/G1 phase.

- Induction of Apoptosis : The compound promotes pro-apoptotic signaling pathways, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

- Cytotoxicity Studies : A comparative study highlighted that modifications in the structural components of oxalamides significantly affect their cytotoxic properties. Compounds with additional sugar moieties showed enhanced cellular uptake but did not consistently improve cytotoxicity across all tested lines .

- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism, which would provide insights into its potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, considering potential stereochemical challenges?

The synthesis of this compound involves multi-step protocols to address steric hindrance from the dual furan rings and the hydroxyethyl group. A recommended approach includes:

- Step 1 : Coupling the 5-methylisoxazol-3-amine with oxalyl chloride under inert conditions to form the N2-substituted oxalamide intermediate.

- Step 2 : Introducing the 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl moiety via nucleophilic substitution or reductive amination, using protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions at the hydroxyl group.

- Step 3 : Final deprotection and purification via column chromatography, followed by HPLC to ensure >95% purity . Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or asymmetric hydrogenation, validated by chiral HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H and 13C NMR : Critical for confirming regiochemistry of the furan and isoxazole rings. For example, furan protons typically resonate at δ 6.2–7.5 ppm, while isoxazole protons appear at δ 6.0–6.5 ppm .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for oxalamide, O–H stretches at ~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 387.12) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets such as cyclooxygenase-2 (COX-2) or fungal cytochrome P450 enzymes. The furan rings’ electron-rich nature may facilitate π-π stacking with aromatic residues in active sites .

- QSAR Models : Correlate substituent effects (e.g., methyl on isoxazole, hydroxyl position) with bioactivity. For example, bulky substituents on isoxazole may enhance antifungal activity by improving hydrophobic interactions .

Q. What strategies mitigate discrepancies in bioactivity data across different in vitro assays?

- Assay Optimization : Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and use positive controls (e.g., fluconazole for antifungal assays) .

- Solubility Enhancement : Employ co-solvents (PEG-400) or nanoformulation to address poor aqueous solubility, which often skews IC50 values .

- Redundancy Testing : Validate results across orthogonal assays (e.g., microdilution vs. agar diffusion for antimicrobial activity) .

Q. What are the metabolic pathways and stability of this compound under physiological conditions?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at furan or methylisoxazole groups) via LC-MS/MS .

- Plasma Stability : Assess degradation at 37°C in plasma (t1/2 >6 hours suggests suitability for in vivo studies). Instability may require prodrug strategies (e.g., acetylating the hydroxyl group) .

Q. How does the substitution pattern of furan and isoxazole rings influence pharmacological activity?

- Furan Modifications : Replacing furan-3-yl with thiophene (as in ) increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

- Isoxazole Substituents : Adding electron-withdrawing groups (e.g., Cl, NO2) to the isoxazole ring improves antimicrobial activity by enhancing target binding (e.g., via hydrogen bonding with bacterial enzymes) .

- Hydroxyethyl Position : Shifting the hydroxyl group from C2 to C1 reduces steric hindrance, improving synthetic yields but potentially decreasing target selectivity .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic or sensing applications?

- Coordination Sites : The oxalamide’s carbonyl groups and furan’s oxygen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). MOFs synthesized from this compound may exhibit porosity for gas storage (e.g., CO2) .

- Characterization : Analyze MOF structures via PXRD and BET surface area measurements. Catalytic activity can be tested in model reactions (e.g., oxidation of benzyl alcohol) .

Data Contradictions and Resolution

-

Contradiction : reports higher antifungal activity for methyl-substituted isoxazoles, while emphasizes chloro-substituted derivatives.

Resolution : Differences may arise from target specificity (e.g., methyl groups favor fungal CYP51 inhibition, while chloro groups target bacterial gyrase). Cross-testing against both targets is recommended . -

Contradiction : shows high synthetic yields (60%) for furan derivatives, but reports lower yields (35–55%) for similar compounds.

Resolution : Yield disparities may stem from reaction scale or purification methods. Optimizing stoichiometry (e.g., using 1.2 equiv of nBuLi) and switching to flash chromatography can improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.